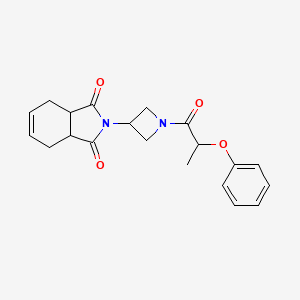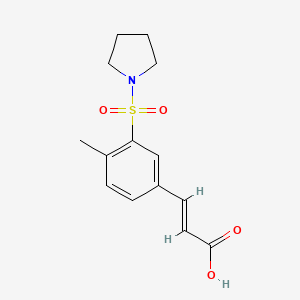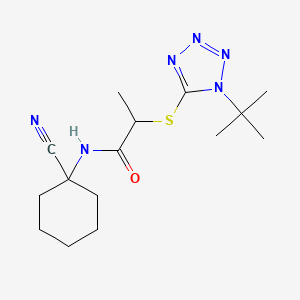
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide is a complex organic compound that features a tert-butyl group, a tetrazole ring, a sulfanyl linkage, and a cyanocyclohexyl group
准备方法
The synthesis of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the tetrazole ring with tert-butyl halides.
Formation of the sulfanyl linkage: This can be done by reacting the tetrazole derivative with a thiol compound.
Attachment of the cyanocyclohexyl group: This step involves the reaction of the sulfanyl compound with a cyanocyclohexyl halide.
Formation of the propanamide: This final step involves the amidation reaction with a suitable amine.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, possibly using continuous flow chemistry techniques.
化学反应分析
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate alkylating agents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), alkylating agents, and acidic or basic hydrolysis conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.
科学研究应用
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: This compound can be used in studies to understand the interaction of tetrazole-containing compounds with biological systems, including their binding to proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with metal ions or hydrogen bond donors/acceptors. The sulfanyl group can participate in redox reactions, while the cyanocyclohexyl group can provide hydrophobic interactions.
相似化合物的比较
Similar compounds to 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide include:
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyclohexyl)propanamide: This compound lacks the cyano group, which may affect its reactivity and binding properties.
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)butanamide: This compound has a butanamide instead of a propanamide, which may influence its steric and electronic properties.
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide: This compound has an acetamide instead of a propanamide, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, as well as potential for diverse chemical reactivity.
属性
IUPAC Name |
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-11(23-13-18-19-20-21(13)14(2,3)4)12(22)17-15(10-16)8-6-5-7-9-15/h11H,5-9H2,1-4H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONLKJGFIRTMRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
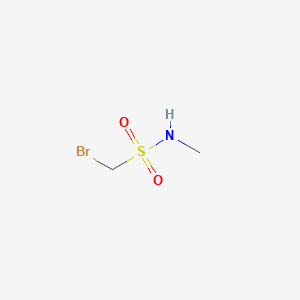
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)
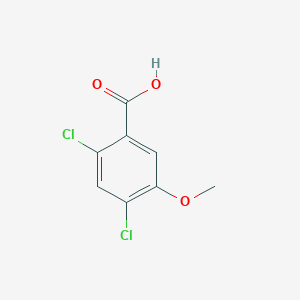
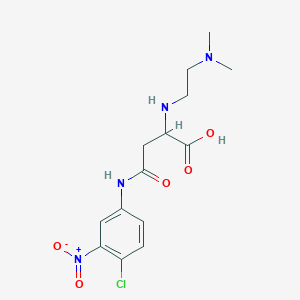
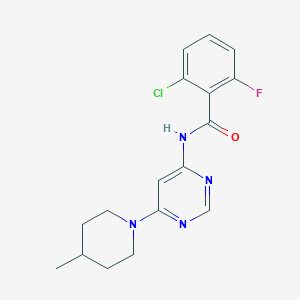
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)
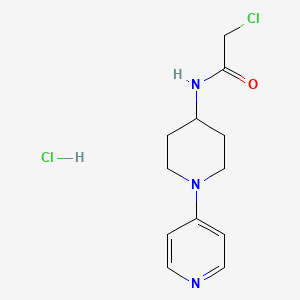
![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)
![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)
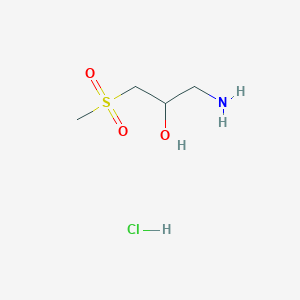
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)
